molecular formula C26H42N2O12 B12296989 Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B12296989
M. Wt: 574.6 g/mol
InChI Key: NDGDWBWRSNWJBS-QUOODJBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the methoxycarbonyl group at the 2-position. The carboxylic acid group at the 3-position is then introduced through a series of oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the methoxycarbonyl group can produce alcohols.

Scientific Research Applications

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the piperidine nitrogen, allowing selective reactions at other positions. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(ethoxycarbonyl)piperidine-3-carboxylic acid
  • Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(acetoxycarbonyl)piperidine-3-carboxylic acid

Uniqueness

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid is unique due to the specific combination of functional groups and their positions on the piperidine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable for various applications.

Properties

Molecular Formula

C26H42N2O12

Molecular Weight

574.6 g/mol

IUPAC Name

(2R,3S)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;(2S,3R)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/2C13H21NO6/c2*1-13(2,3)20-12(18)14-7-5-6-8(10(15)16)9(14)11(17)19-4/h2*8-9H,5-7H2,1-4H3,(H,15,16)/t2*8-,9+/m10/s1

InChI Key

NDGDWBWRSNWJBS-QUOODJBBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)C(=O)O

Origin of Product

United States

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